![molecular formula C12H26OSi2 B14282968 2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- CAS No. 137092-06-9](/img/structure/B14282968.png)
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- is an organic compound with the molecular formula C11H24OSi2. This compound is a derivative of propargyl alcohol, where the hydrogen atoms are replaced by silyl groups. It is a colorless liquid that is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- typically involves the reaction of propargyl alcohol with silylating agents. One common method is the reaction of propargyl alcohol with tert-butyldimethylsilyl chloride and trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The silyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alkanes or alkenes.
科学研究应用
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism by which 2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- exerts its effects involves the interaction of its functional groups with molecular targets. The silyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The alkyne group can undergo addition reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems.
相似化合物的比较
Similar Compounds
Propargyl Alcohol: The simplest form of the compound without silyl groups.
3-(Trimethylsilyl)propargyl Alcohol: A similar compound with only one silyl group.
1,1-Diphenyl-2-propyn-1-ol: A derivative with phenyl groups instead of silyl groups.
Uniqueness
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- is unique due to the presence of both tert-butyldimethylsilyl and trimethylsilyl groups. These groups provide enhanced stability and reactivity, making the compound valuable in various chemical and industrial applications.
属性
CAS 编号 |
137092-06-9 |
|---|---|
分子式 |
C12H26OSi2 |
分子量 |
242.50 g/mol |
IUPAC 名称 |
1-[tert-butyl(dimethyl)silyl]-3-trimethylsilylprop-2-yn-1-ol |
InChI |
InChI=1S/C12H26OSi2/c1-12(2,3)15(7,8)11(13)9-10-14(4,5)6/h11,13H,1-8H3 |
InChI 键 |
RNBKYMVETLYQLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)C(C#C[Si](C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


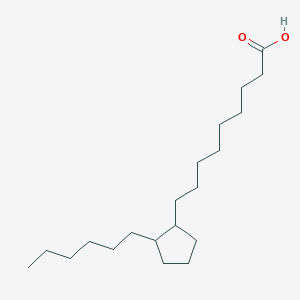
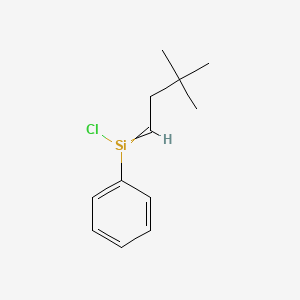

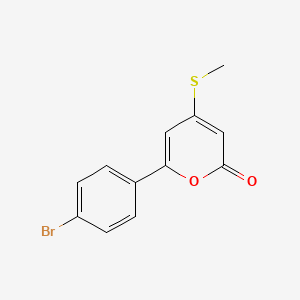
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)



![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)

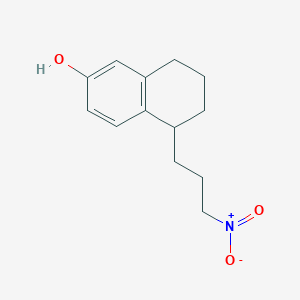
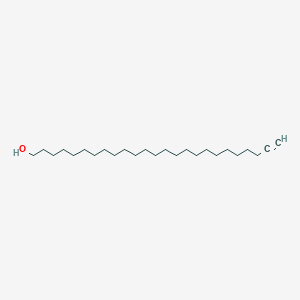
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
